N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6/c1-9-6-10(16-22-9)15-12(19)11(18)14-7-13(21-5-3-17)2-4-20-8-13/h6,17H,2-5,7-8H2,1H3,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLFOUYNZFLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N2O5
- Molecular Weight : 354.42 g/mol
- IUPAC Name : this compound
The compound's biological activity can be attributed to its structural features, which include a tetrahydrofuran moiety and an isoxazole ring. These components are known to interact with various biological targets, influencing pathways related to inflammation, cancer progression, and neuroprotection.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The presence of the tetrahydrofuran structure may enhance binding affinity to the active site of COX enzymes, leading to decreased prostaglandin synthesis .
2. Anticancer Potential
The isoxazole moiety is often associated with anticancer properties due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies suggest that derivatives of isoxazole can induce cell cycle arrest and promote apoptosis in cancer cell lines .
Case Studies
-
COX Inhibition Study
A study evaluated the COX inhibitory activity of related tetrahydrofuran derivatives. It was found that modifications at specific positions significantly affected the potency against COX-2, indicating that this compound could potentially exhibit similar or enhanced activity compared to known inhibitors . -
Antitumor Activity
In vitro studies demonstrated that compounds structurally similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Q & A
Q. What are the key synthetic steps and intermediate characterization methods for N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide?
The synthesis typically involves multi-step reactions, starting with the preparation of tetrahydrofuran and isoxazole intermediates. For example:
- Step 1 : Formation of the tetrahydrofuran-3-ylmethyl intermediate via nucleophilic substitution or ring-opening reactions under controlled pH and temperature .
- Step 2 : Coupling the intermediates via oxalamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyethoxy, isoxazole) and confirm stereochemistry .
- FT-IR Spectroscopy : Validates carbonyl (C=O) and amide (N-H) bonds (stretching at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can conflicting NMR data between computational predictions and experimental results be resolved?
- Step 1 : Re-examine solvent effects and proton exchange dynamics (e.g., DMSO-d₆ vs. CDCl₃) .
- Step 2 : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
- Step 3 : Validate via 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. What strategies optimize oxalamide bond formation yield under varying catalytic conditions?
- Catalyst Screening : Test Pd-based catalysts or organocatalysts for coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry .
Q. How does stereochemistry influence bioactivity, and what methods determine chiral centers?
Q. What in vitro assays assess the compound’s mechanism of action against biological targets?
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations .
- Molecular Docking : Predict binding modes with targets (e.g., AutoDock Vina) and validate via SPR (Surface Plasmon Resonance) .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across different cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
